PTP Inhibitor V, PHPS1
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Overview
Description
Preparation Methods
The synthesis of PTP Inhibitor V, PHPS1 involves the reaction of 4-nitrophenylhydrazine with 3-methyl-1-phenyl-2-pyrazolin-5-one . The reaction conditions typically include the use of a suitable solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to achieve a high purity level of ≥95% .
Chemical Reactions Analysis
PTP Inhibitor V, PHPS1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PTP Inhibitor V, PHPS1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study phosphorylation and dephosphorylation processes.
Biology: Inhibits SH-PTP2 (Shp-2) and is used to study cellular signaling pathways.
Industry: Utilized in the development of new therapeutic agents targeting protein tyrosine phosphatases.
Mechanism of Action
PTP Inhibitor V, PHPS1 exerts its effects by mimicking phosphotyrosine and competitively inhibiting the active site of SH-PTP2 (Shp-2) . This inhibition prevents the dephosphorylation of target proteins, thereby affecting downstream signaling pathways involved in cell growth, differentiation, and survival .
Comparison with Similar Compounds
PTP Inhibitor V, PHPS1 is unique in its specificity for SH-PTP2 (Shp-2) over other closely related tyrosine phosphatases such as SH-PTP1 (Shp-1) and PTP1B . Similar compounds include:
- SHP1 Inhibitor VI
- SHP2 Inhibitor III
- PTP1B Inhibitor V
- EC-PTP/PCPTP1 Inhibitor I
- MptpA Inhibitor
- PTP-SL Inhibitor I
These compounds share similar inhibitory properties but differ in their specificity and potency towards various protein tyrosine phosphatases.
Properties
CAS No. |
314291-83-3 |
---|---|
Molecular Formula |
C23H19N5O6S |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
[4-[[5-[4-(nitromethyl)phenyl]-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]phenyl]methanesulfonic acid |
InChI |
InChI=1S/C23H19N5O6S/c29-23-22(25-24-19-12-8-17(9-13-19)15-35(32,33)34)21(26-28(23)20-4-2-1-3-5-20)18-10-6-16(7-11-18)14-27(30)31/h1-13,26H,14-15H2,(H,32,33,34) |
InChI Key |
PFLOZNVYEFAUTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)C[N+](=O)[O-])N=NC4=CC=C(C=C4)CS(=O)(=O)O |
Origin of Product |
United States |
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